

Spectroscopic Analysis of 2,2,2-Trichloroethylene Platinum(II): A Technical Guide

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Compound of Interest

Compound Name: *2,2,2-Trichloroethylene platinum(II)*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of **2,2,2-Trichloroethylene platinum(II)**, a coordination complex of significant interest in organometallic chemistry and potentially in drug development. This document details the experimental protocols for its synthesis and characterization by various spectroscopic techniques, presents expected quantitative data in structured tables, and visualizes key experimental workflows and bonding models using Graphviz diagrams.

Introduction

2,2,2-Trichloroethylene platinum(II), systematically named potassium trichloro(η^2 -trichloroethene)platinate(II), is a platinum(II) olefin complex analogous to the historically significant Zeise's salt, $K[PtCl_3(C_2H_4)] \cdot H_2O$ [1]. In this complex, the trichloroethylene molecule coordinates to the platinum(II) center through its carbon-carbon double bond. The stability and reactivity of such complexes are governed by the Dewar-Chatt-Duncanson model, which describes the synergistic σ -donation from the olefin's π -orbital to a vacant d-orbital on the metal and π -back-donation from a filled metal d-orbital to the olefin's π^* antibonding orbital.

The spectroscopic characterization of this compound is crucial for confirming its synthesis, understanding its electronic structure, and elucidating its bonding characteristics. This guide covers the primary spectroscopic methods employed for this purpose: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Experimental Protocols

Synthesis of Potassium Trichloro(2,2,2-trichloroethylene)platinate(II)

A general method for the synthesis of Zeise's salt analogues can be adapted for the preparation of the title compound[2].

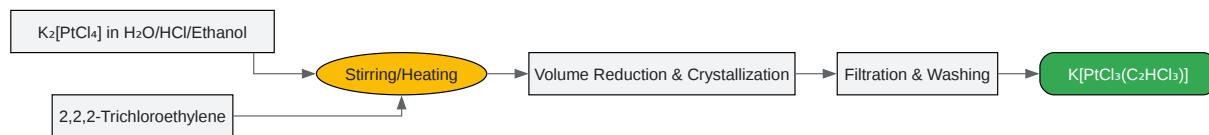
Materials:

- Potassium tetrachloroplatinate(II) ($K_2[PtCl_4]$)
- 2,2,2-Trichloroethylene (C_2HCl_3)
- Ethanol, anhydrous
- Hydrochloric acid, concentrated
- Deionized water
- Argon or Nitrogen gas

Procedure:

- In a round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of potassium tetrachloroplatinate(II) in a minimal amount of deionized water.
- Add a solution of concentrated hydrochloric acid in ethanol.
- To this solution, add a slight excess of 2,2,2-trichloroethylene.
- Stir the reaction mixture at room temperature for several days or gently heat to accelerate the reaction, monitoring the color change.
- Reduce the volume of the solvent under vacuum to induce crystallization.
- Collect the resulting crystals by filtration, wash with a small amount of cold ethanol and then diethyl ether.

- Dry the product in a desiccator. The product should be stored protected from light and moisture[2].



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Figure 1: Synthetic workflow for potassium trichloro(2,2,2-trichloroethylene)platinate(II).

Spectroscopic Characterization

The following are generalized protocols for the spectroscopic analysis of the synthesized complex.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., D_2O , CD_3OD , or $DMSO-d_6$).
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Experiments:
 - 1H NMR: To observe the chemical shift of the vinylic proton of the coordinated trichloroethylene.
 - ^{13}C NMR: To determine the chemical shifts of the olefinic carbons and observe the effect of coordination.
 - ^{195}Pt NMR: To directly probe the platinum nucleus, which is highly sensitive to its chemical environment[3].

2.2.2. Infrared (IR) Spectroscopy

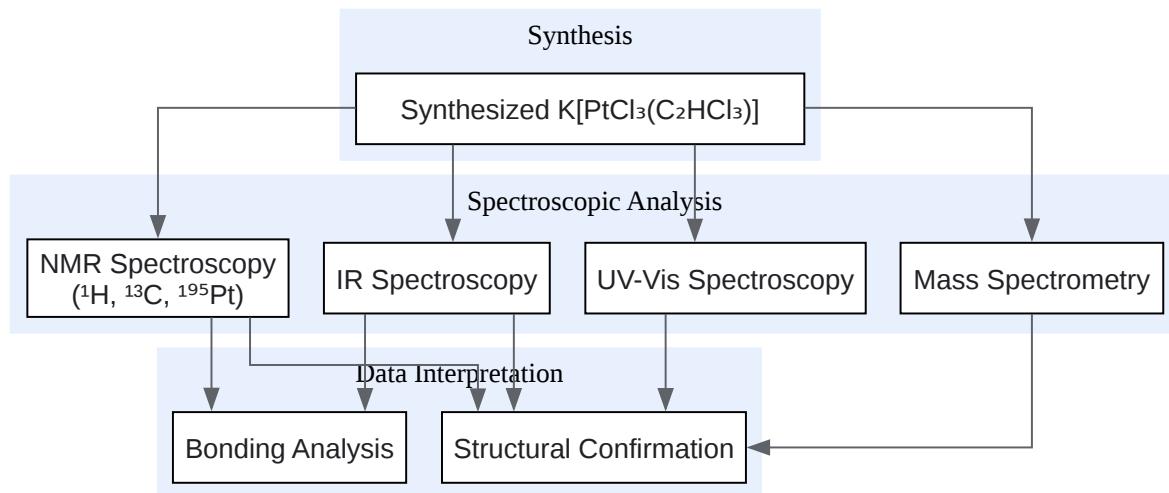
- Sample Preparation: Prepare a KBr pellet containing a small amount of the complex or use an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Analysis: Acquire the spectrum in the range of 4000-400 cm^{-1} . Of particular interest are the C=C stretching vibration of the coordinated trichloroethylene and the Pt-Cl and Pt-C stretching vibrations, which typically appear in the far-IR region.

2.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent (e.g., water, ethanol, or dichloromethane) in a quartz cuvette.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Analysis: Record the absorption spectrum over a range of approximately 200-800 nm.

2.2.4. Mass Spectrometry (MS)

- Sample Preparation: Dissolve the complex in a suitable solvent for the ionization technique.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for such complexes.
- Analysis: Obtain the mass spectrum to confirm the molecular weight of the complex anion. The characteristic isotopic pattern of platinum (^{194}Pt , ^{195}Pt , ^{196}Pt , etc.) should be observed[2].



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Figure 2: Logical workflow for the spectroscopic analysis of **2,2,2-Trichloroethylene platinum(II)**.

Data Presentation and Interpretation

The following tables summarize the expected spectroscopic data for 2,2,2-trichloroethylene and its platinum(II) complex.

NMR Spectroscopy Data

Nucleus	Free Trichloroethylene (Expected)	Coordinated Trichloroethylene (Expected)	Information Gained
¹ H	~6.3-6.5 ppm (singlet) [4]	Downfield shift (coord. shift)	Confirmation of coordination, change in electronic environment of the proton.
¹³ C	~120-130 ppm	Significant upfield shift	Confirmation of π -coordination, estimation of the extent of back-bonding.
¹⁹⁵ Pt	N/A	Wide range, sensitive to ligands	Confirmation of Pt(II) oxidation state, information on the coordination sphere.

IR Spectroscopy Data

Vibrational Mode	Free Trichloroethylene (cm^{-1})	Coordinated Trichloroethylene (Expected, cm^{-1})	Information Gained
v(C=C)	~1590	1450 - 1550 (weakened and lowered frequency)	Confirmation of C=C bond coordination and weakening due to back-donation into π^* orbitals.
v(Pt-Cl)	N/A	300 - 360	Information on the cis/trans geometry of related complexes [5] .
v(Pt-C)	N/A	400 - 500	Direct evidence of the platinum-olefin bond.

UV-Vis Spectroscopy Data

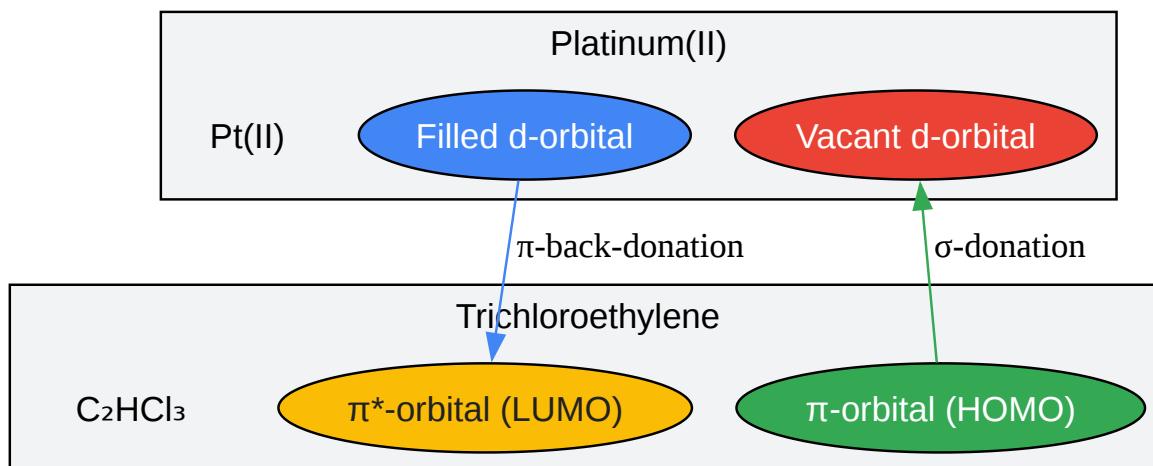
Transition Type	Expected Wavelength Range (nm)	Expected Molar Absorptivity (ϵ , $M^{-1}cm^{-1}$)	Assignment
Ligand-Centered ($\pi \rightarrow \pi$)	200 - 300	High (>10,000)	Transitions within the trichloroethylene ligand.
Metal-to-Ligand Charge Transfer (MLCT)	300 - 450	Moderate (1,000 - 10,000)	$d(Pt) \rightarrow \pi(C_2HCl_3)$ transitions[5].
d-d Transitions	400 - 600	Low (<1,000)	Laporte-forbidden transitions between platinum d-orbitals.

Mass Spectrometry Data

Ion	Expected m/z	Key Feature	Information Gained
$[PtCl_3(C_2HCl_3)]^-$	~435 (for ^{195}Pt , ^{35}Cl)	Characteristic platinum isotopic pattern	Confirmation of the molecular formula and mass of the complex anion.

Bonding and Molecular Structure

The bonding in **2,2,2-Trichloroethylene platinum(II)** is best described by the Dewar-Chatt-Duncanson model. This involves a synergistic interaction where the filled π -orbital of the trichloroethylene donates electron density to a vacant d-orbital of the platinum(II) center (σ -donation), and simultaneously, a filled d-orbital of the platinum back-donates electron density into the empty π^* antibonding orbital of the trichloroethylene (π -back-donation). This back-donation is responsible for the observed decrease in the C=C stretching frequency in the IR spectrum and the upfield shift of the carbon signals in the ^{13}C NMR spectrum.



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Figure 3: The Dewar-Chatt-Duncanson model for platinum-olefin bonding.

Conclusion

The spectroscopic analysis of **2,2,2-Trichloroethylene platinum(II)** provides a comprehensive picture of its structure and bonding. Through a combination of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confirm the successful synthesis of the complex and gain valuable insights into the nature of the platinum-olefin interaction. The methodologies and expected data presented in this guide serve as a valuable resource for scientists working with this and related platinum(II) complexes.

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